Benzyl phosphine

Description

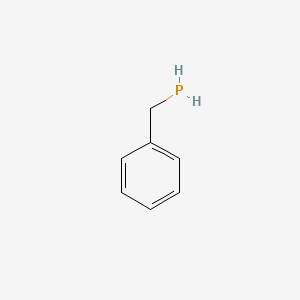

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9P/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBJDYBQTYEVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328865 | |

| Record name | Benzyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14990-01-3 | |

| Record name | Benzyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Phosphine and Its Derivatives

De Novo Synthesis of Primary, Secondary, and Tertiary Benzyl (B1604629) Phosphines

The de novo synthesis of benzyl phosphines involves constructing the C–P bond from simpler precursors. The resulting products can be primary (RPH2), secondary (R2PH), or tertiary (R3P) phosphines, where R represents a benzyl group or other substituents. The choice of synthetic route often depends on the desired degree of substitution and the presence of other functional groups.

C–P Bond Formation Strategies

Several fundamental strategies are employed to forge the C–P bond, each with its advantages and limitations. These methods are broadly categorized based on the types of reactants and the reaction mechanisms involved.

This is a classical and widely utilized approach for synthesizing C–P bonds beilstein-journals.orgbeilstein-journals.orgnih.govuw.edu.plliverpool.ac.ukresearchgate.net. The strategy involves the nucleophilic attack of an organometallic reagent on the electrophilic phosphorus atom of a halophosphine, leading to the displacement of the halide.

Organometallic Reagents: Commonly employed reagents include Grignard reagents (RMgX) and organolithium species (RLi) beilstein-journals.orgbeilstein-journals.orgnih.gov. Other organometallic compounds such as organozinc, organolead, organomercury, and aluminum-based reagents have also been successfully applied beilstein-journals.orgnih.gov.

Halophosphines: These serve as the phosphorus electrophile, with common examples being phosphorus trichloride (B1173362) (PCl3), dichlorophosphines (RPCl2), and chlorophosphines (R2PCl).

Products: This method is particularly effective for synthesizing tertiary phosphines, especially those with three identical substituents when starting from PCl3 or PBr3 uw.edu.pl. Primary and secondary phosphines can also be accessed with appropriate control over stoichiometry and reagent choice.

Benzyl Substrates: The reaction is applicable to benzylic halides, allowing for the introduction of benzyl groups onto the phosphorus center beilstein-journals.org.

Chiral Synthesis: The development of enantioselective methods allows for the synthesis of chiral phosphines. This is often achieved by employing chiral auxiliaries, such as menthol (B31143) or ephedrine, which react with halophosphines to form diastereomeric intermediates that can be separated, followed by substitution with organometallic reagents beilstein-journals.orgbeilstein-journals.orgnih.gov.

Limitations: The high reactivity of organometallic reagents can limit their compatibility with various functional groups present in the substrates nih.gov. Furthermore, the synthesis of asymmetric phosphines can be challenging due to the limited availability of unsymmetrical halophosphines and the potential for configurational instability at the phosphorus atom nih.gov.

Table 1: Synthesis of Phosphines via Organometallic Reagents and Halophosphines

| Organometallic Reagent | Halophosphine | Benzyl Substrate | Product Type | Key Features/Notes | Citation |

| Grignard Reagents | PCl3 | Benzyl Halides | Tertiary Phosphines | Classical method, forms R3P. | uw.edu.pl |

| Organolithium Reagents | R2PCl | Benzyl Halides | Secondary/Tertiary Phosphines | Can be used with chiral auxiliaries for enantioselective synthesis. | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Organozinc Reagents | PCl3 | Benzyl Halides | Tertiary Phosphines | Useful for functional group tolerance. | beilstein-journals.orgnih.gov |

This method relies on the nucleophilic character of phosphide (B1233454) anions, which react with benzyl halides to form a C–P bond. It is considered a classical route for phosphine (B1218219) synthesis beilstein-journals.orgbeilstein-journals.orgnih.govuw.edu.plliverpool.ac.ukresearchgate.net.

Reagents: Metal phosphides, particularly alkali metal phosphides (e.g., sodium phosphide), are used as nucleophiles. Benzyl halides, such as benzyl chloride, serve as the electrophilic coupling partners google.fr.

Mechanism: The reaction involves the nucleophilic substitution of the halide on the benzyl group by the phosphide anion.

Example: The reaction of trisodium (B8492382) phosphide with benzyl chloride has been reported, leading to the formation of phosphine derivatives google.fr.

Table 2: Synthesis of Phosphines from Metal Phosphides and Benzyl Halides

| Metal Phosphide | Benzyl Halide | Conditions | Product Type | Citation |

| Trisodium Phosphide | Benzyl Chloride | Heated mixture | Phosphine derivative | google.fr |

| Alkali Metal Phosphides | Benzyl Halides | Reaction with alkylating reagents (R'Cl) | Tertiary Phosphines | liverpool.ac.uk |

Hydrophosphination involves the addition of a P–H bond across an unsaturated carbon–carbon bond (alkene or alkyne), offering an atom-economical pathway to C–P bond formation rsc.orgnih.gov. This method has seen significant development with the advent of various catalytic systems.

Reagents: Common phosphine sources include diphenylphosphine (B32561) (Ph2PH), phenyl phosphine (PhPH2), and phosphine (PH3) rsc.orgnih.govacs.orgacs.org. Styrenes and their derivatives are frequently used as unsaturated substrates rsc.orgacs.orgacs.orgchemrxiv.orgresearchgate.netnih.gov.

Catalysts: A wide range of transition metal catalysts, including nickel (Ni), palladium (Pd), copper (Cu), ruthenium (Ru), rhodium (Rh), and main group metals like calcium (Ca), ytterbium (Yb), and samarium (Sm), have been employed beilstein-journals.orgrsc.orgnih.govacs.orgacs.orgchemrxiv.orgresearchgate.netliv.ac.uk. Nickel(0) complexes and copper catalysts, often in conjunction with specific ligands or surfactants, have shown particular efficacy rsc.orgacs.orgacs.org. Alkaline earth metal complexes have also been developed for this transformation nih.govchemrxiv.orgresearchgate.net.

Products: The regioselectivity of the addition can lead to either anti-Markovnikov or Markovnikov products, depending on the catalyst system and reaction conditions rsc.orgnih.govacs.orgacs.org. For instance, the hydrophosphination of styrene (B11656) with diphenylphosphine using Ni[P(OEt)3]4 catalysis predominantly yields the anti-Markovnikov product, 2-((diphenylphosphino)ethyl)benzene (Ph2PCH2CH2Ph) acs.orgacs.org.

Conditions: Reactions can be carried out under various conditions, including organic solvents at elevated temperatures acs.orgacs.org, in aqueous media at room temperature using micellar catalysis rsc.org, or under solvent-free conditions researchgate.net.

Table 3: Catalytic Hydrophosphination of Styrenes

| Catalyst System | Phosphine Source | Alkene Substrate | Conditions | Product Type | Yield/Selectivity | Citation |

| Ni[P(OEt)3]4 (5 mol%) | Ph2PH | Styrene | Benzene (B151609), 130 °C, sealed tube, 20 h | Ph2PCH2CH2Ph | Quantitative | acs.orgacs.org |

| Cu catalyst + TPGS-750-M | H-phosphonates | Styrenes | Water, room temperature | Anti-Markovnikov | High | rsc.org |

| Ca(II) complex with N-heterocyclic carbene ligands | PH3 | Styrene | Controlled ratio of substrate:PH3 | Secondary/Tertiary | Selective | nih.gov |

| Heteroleptic Ca(II) complexes [{Ph2P(E)-N-C6H4-CH=N(2,6-iPr2-C6H3)}CaN(SiMe3)2⋅(THF)] | H-phosphonates | Styrene derivatives | Solvent-free, 60 °C | Anti-Markovnikov | 16-94% | researchgate.net |

This modern synthetic approach leverages visible-light photoredox catalysis to achieve the deaminative alkylation of phosphines using benzylamines, enabling the formation of C–P bonds under mild conditions acs.orgchemistryviews.orgacs.orgnih.gov.

Methodology: The reaction typically involves the conversion of benzylamines into Katritzky salts, which then undergo deaminative alkylation with phosphines.

Reagents: Diphenylphosphine and phenyl phosphine are commonly used as the phosphine nucleophiles. Benzylamine-derived Katritzky salts serve as the electrophilic alkylating agents acs.orgchemistryviews.orgacs.orgnih.gov.

Catalysis: Visible-light photoredox catalysts, such as Eosin Y or ruthenium complexes, are employed to initiate the radical process acs.orgacs.orgresearchgate.net.

Products: This method is particularly valuable for synthesizing unsymmetrical tertiary phosphines, which can be challenging to prepare via traditional routes acs.orgchemistryviews.orgacs.org.

Conditions: The reactions proceed efficiently at room temperature under visible light irradiation, offering a mild and practical alternative acs.orgchemistryviews.orgacs.org.

Table 4: Visible-Light-Promoted Deaminative Alkylation of Phosphines

| Phosphine Source | Benzylamine Derivative | Catalyst | Conditions | Product Type | Citation |

| Diphenylphosphine | Benzylamine-derived Katritzky salts | Eosin Y | Room temperature, Visible light | Unsymmetrical tertiary phosphines | acs.orgchemistryviews.orgacs.org |

| Phenyl phosphine | Benzylamine-derived Katritzky salts | Eosin Y | Room temperature, Visible light | Unsymmetrical tertiary phosphines | acs.orgchemistryviews.orgacs.org |

Direct functionalization of elemental phosphorus (P4) with organic substrates like benzyl chloride represents a more direct, albeit often complex, route to organophosphorus compounds researcher.liferesearchgate.netuni-regensburg.debohrium.com.

Reagents: Elemental phosphorus, in either its red or white allotropic form, or white phosphorus (P4), is reacted with benzyl chloride researcher.liferesearchgate.netbohrium.comresearchgate.net. Phosphine (PH3) can also be utilized in some protocols researcher.liferesearchgate.net.

Conditions: These reactions are typically performed in superbasic media, often involving concentrated aqueous potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst (PTC) in solvents like dioxane or DMSO researcher.liferesearchgate.netuni-regensburg.de. Photochemical methods using UV light, TDAE (tetrakis(dimethylamino)ethylene), and acetone (B3395972) have also been developed for the direct arylation of P4 bohrium.com.

Products: Depending on the phosphorus allotrope and reaction conditions, the products can include phosphine oxides, such as tribenzylphosphine (B1585120) oxide (from red phosphorus) or dibenzylphosphine (B13814447) oxide (from white phosphorus) researcher.liferesearchgate.net. Preparative synthesis of dibenzylphosphine from phosphine and benzyl chloride has also been achieved researcher.liferesearchgate.net. Photochemical reactions of P4 with benzyl chloride can yield phosphonium (B103445) salts and tertiary phosphines bohrium.com.

Table 5: Phosphorylation of Benzyl Chloride with Elemental Phosphorus

| Phosphorus Source | Benzyl Halide | Conditions | Product Type | Yield/Notes | Citation |

| Red Phosphorus | Benzyl Chloride | KOH (aq.), dioxane, PTC, 43–95 °C | Tribenzylphosphine oxide | Up to 61% | researcher.liferesearchgate.net |

| White Phosphorus | Benzyl Chloride | KOH (aq.), dioxane, PTC, 43–95 °C | Dibenzylphosphine oxide | Major product | researcher.liferesearchgate.net |

| Phosphine (PH3) | Benzyl Chloride | KOH-DMSO system | Dibenzylphosphine | Preparative synthesis conditions found | researcher.liferesearchgate.net |

| White Phosphorus (P4) | Benzyl Chloride | UV light (365 nm), TDAE, acetone, 20 h | [Ph4P]Cl, Ph3P | 53% NMR yield for [Ph4P]Cl, 9% for Ph3P | bohrium.com |

Compound List:

Benzyl phosphine

Diphenylphosphine

Phenyl phosphine

Tribenzylphosphine oxide

Dibenzylphosphine oxide

Dibenzylphosphine

Tris(4-methoxybenzyl)phosphine oxide

Bis(4-methoxybenzyl)phosphine

2-((diphenylphosphino)ethyl)benzene

[Ph4P]Cl (Tetraphenylphosphonium chloride)

Ph3P (Triphenylphosphine)

Synthesis of this compound Oxides and Sulfides

Ni-Catalyzed Enantioselective Benzylation of Secondary Phosphine Oxides

Significant progress has been made in the synthesis of P-stereogenic tertiary phosphine oxides through nickel-catalyzed enantioselective benzylation of secondary phosphine oxides (SPOs). This methodology offers a direct route to chiral phosphorus compounds, which are valuable in catalysis and medicinal chemistry. The reaction typically involves the coupling of commercially available benzyl chlorides with bench-stable secondary phosphine oxides. A representative catalytic system utilizes Ni(cod)2 as the nickel source in conjunction with a chiral bidentate phosphine ligand, such as (S,S)-Me-Duphos. The reaction is facilitated by a base, commonly K2HPO4, and often employs an additive like isopropanol (B130326) (iPrOH) to enhance yield and selectivity. Mesitylene (B46885) serves as a suitable solvent for this transformation. chemistryviews.orgorganic-chemistry.org

This approach demonstrates good functional group tolerance and a broad substrate scope, accommodating various alkyl- and aryl-substituted SPOs, as well as benzyl chlorides bearing diverse electron-donating or electron-withdrawing groups, and heterocyclic benzyl derivatives. The products are obtained in moderate to high yields with high to excellent enantioselectivities. chemistryviews.orgorganic-chemistry.orgacs.org Mechanistic studies suggest the involvement of a transient η3-benzyl-nickel complex and a dynamic kinetic asymmetric transformation, where partial racemization of the SPO can occur during the process. organic-chemistry.org

Table 1: Ni-Catalyzed Enantioselective Benzylation of Secondary Phosphine Oxides

| Substrate (SPO) | Electrophile (Benzyl Chloride) | Catalyst/Ligand | Base | Solvent | Yield (%) | Enantioselectivity (ee%) | Reference |

| Dialkyl SPO | Benzyl Chloride | Ni(cod)2/(S,S)-Me-Duphos | K2HPO4 | Mesitylene | Moderate to High | High to Excellent | chemistryviews.orgorganic-chemistry.org |

| Aryl-substituted SPO | Benzyl Chloride | Ni(cod)2/(S,S)-Me-Duphos | K2HPO4 | Mesitylene | Moderate to High | High to Excellent | chemistryviews.orgorganic-chemistry.org |

Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides

The palladium-catalyzed α-arylation of benzylic phosphine oxides, often employing deprotonative cross-coupling processes (DCCP), provides an effective route to diarylmethyl phosphine oxides. This method utilizes a Pd(OAc)2/Xantphos-based catalytic system. nih.govnih.govacs.orgorganic-chemistry.org The reaction typically involves the coupling of this compound oxide derivatives with aryl bromides. Bases such as sodium tert-butoxide (NaOtBu) or sodium hydride (NaH) are employed to deprotonate the weakly acidic α-protons of the phosphine oxides, facilitating transmetallation to palladium. nih.govacs.org

The optimization of these reactions has been aided by high-throughput experimentation (HTE) techniques. nih.gov Yields for this transformation are generally good to excellent, ranging from 51% to 91%, depending on the specific substrates and reaction conditions. nih.govnih.govacs.orgorganic-chemistry.org For instance, reactions with aryl bromides bearing electron-withdrawing groups, such as 4-fluorobromobenzene, can proceed in yields of up to 83%. nih.govacs.org However, substrates with strongly electron-withdrawing groups, like 3-bromobenzotrifluoride, may require the use of a non-nucleophilic base like NaH to prevent P–C bond cleavage and achieve successful α-arylation, yielding products in approximately 71%. nih.govacs.org

Table 2: Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides

| This compound Oxide Derivative | Aryl Bromide | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) | Reference |

| Benzyl diphenyl phosphine oxide | 4-Fluorobromobenzene | Pd(OAc)2/Xantphos | NaOtBu | Not specified | 83 | nih.govacs.org |

| Benzyl diphenyl phosphine oxide | 4-Chlorobromobenzene | Pd(OAc)2/Xantphos | NaOtBu | Not specified | 54 | nih.govacs.org |

| Benzyl diphenyl phosphine oxide | 3-Bromobenzotrifluoride | Pd(OAc)2/Xantphos | NaH | Not specified | 71 | nih.govacs.org |

Reactions of Benzyl Alcohol Derivatives with Phosphinanes

While various synthetic transformations involving benzyl alcohol derivatives are well-documented, including oxidation and benzylation reactions, the provided literature search did not yield specific information regarding reactions between benzyl alcohol derivatives and phosphinanes. Phosphinanes are cyclic phosphine compounds characterized by a phosphorus atom within a six-membered ring. Further investigation into specific literature concerning phosphinane chemistry would be required to detail such reactions.

Synthesis of Benzyl Phosphonium Salts and Ylides

Nucleophilic Attack of Phosphorus on Benzyl Halides

A foundational method for synthesizing benzyl phosphonium salts involves the direct nucleophilic attack of a phosphorus nucleophile, typically a phosphine, onto a benzyl halide. This reaction is a classic example of C–P bond formation. For instance, tertiary phosphines readily react with benzyl halides such as benzyl bromide to yield the corresponding benzyl phosphonium salts. uni-regensburg.dersc.org This transformation can be achieved under various conditions, including metal-catalyzed processes or, more recently, visible-light-driven photoredox catalysis. uni-regensburg.de Organometallic reagents, such as Grignard reagents or organolithium compounds, can also react with halophosphines to form substituted phosphines, which can then be further functionalized. rsc.orgrsc.org The reaction mechanism often involves the phosphorus lone pair attacking the electrophilic carbon of the benzyl halide, leading to the formation of a phosphonium cation. nih.govresearchgate.net

Reactions of this compound Oxides/Sulfides with Halogenating Agents (e.g., Oxalyl Chloride, Oxalyl Bromide)

This compound oxides and sulfides can be transformed into halophosphonium salts or related species through reactions with halogenating agents. A notable example is the use of oxalyl chloride ((COCl)2) or oxalyl bromide. acs.orgresearchgate.net Oxalyl chloride, for instance, can activate this compound oxides, leading to the formation of novel acyl chloride-substituted chlorophosphonium ylides. acs.org This reaction represents a metal-free pathway for the reduction or transformation of phosphine(V) oxides. researchgate.net These reactions are crucial for generating reactive intermediates that can be utilized in further synthetic steps, such as halogenation reactions of alcohols. acs.org

Synthesis of this compound-Borane Complexes

This compound-borane complexes, which serve as stable and protected forms of phosphines, can be synthesized through several routes. One common approach involves the reaction of chlorophosphines (R2PCl) with benzylmagnesium halides (PhCH2MgX), followed by treatment with a borane (B79455) source, such as BH3·SMe2. acs.orgfigshare.com Alternatively, alkali metal phosphine-borane complexes, such as [R2P(BH3)]Li, can react with benzyl halides (PhCH2Br) to afford the desired benzyl-substituted phosphine-boranes. acs.orgfigshare.com These complexes, with general structures like PhCH2P(BH3)R2 (where R can be isopropyl, phenyl, or cyclohexyl), are valuable intermediates and have been utilized in the synthesis of dialkylstannylenes. acs.orgfigshare.com The phosphine-borane moiety enhances the stability of the phosphine against oxidation. beilstein-journals.orgbeilstein-journals.org

Compound List:

this compound

Secondary phosphine oxides (SPOs)

P-stereogenic tertiary phosphine oxides (TPOs)

Benzyl chlorides

Benzyl bromides

Benzyl iodides

Benzyl alcohol derivatives

Phosphinanes

Benzyl phosphonium salts

this compound oxides

this compound sulfides

this compound-borane complexes

Tertiary phosphines

Diarylmethyl phosphine oxides

Aryl bromides

Aryl chlorides

Aryl iodides

Halophosphonium salts

Chlorophosphonium ylides

Chlorophosphines (R2PCl)

Benzylmagnesium halides (PhCH2MgX)

Borane sources (BH3·SMe2)

Alkali metal phosphine-borane complexes ([R2P(BH3)]Li)

Triphenylphosphine oxide

Phosphines (general)

Phosphine oxides (general)

Phosphonium salts (general)

Phosphoranes

Dialkyl phosphites

Potassium carbonate (K2CO3)

Potassium iodide (KI)

Polyethylene glycol (PEG-400)

Sodium tert-butoxide (NaOtBu)

Sodium hydride (NaH)

Palladium acetate (B1210297) (Pd(OAc)2)

Xantphos

Nickel(0) bis(cyclooctadiene) (Ni(cod)2)

(S,S)-Me-Duphos

Mesitylene

Isopropanol (iPrOH)

Oxalyl chloride

Oxalyl bromide

Coordination Chemistry of Benzyl Phosphine Ligands

Electronic and Steric Properties in Metal Coordination

The utility of phosphine (B1218219) ligands in coordination chemistry stems from the ability to independently adjust their steric and electronic properties. chemistryviews.org This allows for systematic and predictable alteration of the ligand environment around a metal center, which is critical for optimizing catalytic processes. umb.edursc.org

Electron-Donating Ability of Phosphorus

The phosphorus atom in a phosphine ligand acts as a soft σ-donor, contributing an unshared electron pair to form a coordinate bond with a transition metal. tcichemicals.com The electron-donating ability of the phosphorus atom is influenced by the nature of the substituents attached to it. libretexts.org Alkyl groups, for instance, are generally better electron donors than aryl groups. libretexts.org Consequently, alkylphosphines tend to make the phosphorus atom, and thus the coordinated metal center, more electron-rich. libretexts.org This increased electron density at the metal can enhance its reactivity in processes like oxidative addition, a key step in many catalytic cycles. tcichemicals.com

The electronic effect of phosphine ligands can be quantified using methods like infrared (IR) spectroscopy of metal carbonyl complexes. libretexts.org For a complex like LNi(CO)3, a stronger σ-donating phosphine ligand (L) will increase electron density on the nickel center. libretexts.org This leads to increased π-backbonding from the metal to the carbonyl ligands, resulting in a decrease in the C-O stretching frequency (ν(CO)). umb.edulibretexts.org

Role of Substituents on Phosphorus in Modulating Reactivity

Substituents on the phosphorus atom in benzyl (B1604629) phosphine ligands play a critical role in modulating the reactivity of the resulting metal complexes by influencing both steric and electronic properties. rsc.org

Steric Effects: The size of the substituents on the phosphorus atom dictates the steric bulk of the ligand, often quantified by the Tolman cone angle (θ). libretexts.org Bulky substituents can create a sterically hindered environment around the metal center, which can favor the formation of lower coordination number complexes. libretexts.org This can be advantageous in catalysis by creating vacant coordination sites necessary for substrate binding. libretexts.org For instance, the use of sterically demanding phosphine ligands has been shown to be crucial in promoting certain cross-coupling reactions. nih.gov The steric bulk can also influence the stability of the complex; for example, bulky ortho-substituents can shield the phosphorus atom and restrict its reactivity towards side reactions like oxidation. chemistryviews.org

Electronic Effects: The electronegativity of the substituents on phosphorus directly impacts the ligand's electronic properties. umb.edu Electron-withdrawing groups decrease the electron density on the phosphorus atom, making the ligand a poorer σ-donor but a better π-acceptor. umb.edulibretexts.org Conversely, electron-donating groups increase the electron density, enhancing the ligand's σ-donor capacity. libretexts.org This modulation of electronic properties is crucial for tuning the catalytic activity of the metal center. For example, in palladium-catalyzed Suzuki coupling, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, particularly with less reactive aryl chlorides. benthamopen.com

The interplay between steric and electronic effects is complex and often synergistic. The ability to fine-tune these properties by varying the substituents on the phosphorus atom makes phosphine ligands, including benzyl phosphines, exceptionally versatile in the design of homogeneous catalysts. rsc.org

Formation of Organometallic Complexes with Transition Metals

Benzyl phosphine ligands form stable complexes with a variety of transition metals, including nickel, palladium, and platinum. wikipedia.org The nature of these complexes, including their geometry and reactivity, is highly dependent on the specific phosphine ligand and the metal center involved.

Nickel Complexes

This compound ligands are utilized in the synthesis of various nickel complexes. For example, cis-dichlorobis(1-benzyl-Δ3-phospholen)nickel(II) has been synthesized and characterized, revealing a tetrahedrally distorted square planar coordination around the nickel atom. rsc.org In this complex, the tertiary phosphine ligands exhibit a strong trans-influence. rsc.org

Nickel(0) complexes supported by phosphine ligands are important in catalysis. tcichemicals.com While Ni(COD)2 is a common precursor, the development of air-stable precatalysts is an active area of research. tcichemicals.com For instance, a nickel(II) precatalyst associated with a phosphine ligand, an aryl ligand, and a leaving group has been developed. google.com These precatalysts can be activated to form catalytically active species for reactions like the Mizoroki-Heck reaction. tcichemicals.comgoogle.com

Furthermore, nickel(II) complexes with bidentate amido phosphine ligands derived from α-iminophosphorus ylides have been synthesized. The reaction of these ligands with Ni(COD)2 in the presence of pyridine (B92270) yields complexes of the type [κ2-RNC(Me)=CHPPh2]Ni(Ph)(Py). nih.gov Additionally, nickel complexes with cyclic phosphine ligands containing pendant nitrogen bases have been studied for their catalytic activity in H2 oxidation and production. pnas.org

Palladium Complexes

Palladium complexes featuring this compound ligands are extensively used in catalysis, particularly in cross-coupling reactions. The electronic and steric properties of the phosphine ligand are critical in these reactions. For instance, in the amidation of five-membered heterocyclic electrophiles, a bulky biaryl phosphine ligand was found to be essential for promoting the cross-coupling. nih.gov

The coordination of benzyl phosphines to palladium can result in different types of complexes. For example, α-(pentafluorophenylmethyl)benzylic palladium complexes can exist in either a σ-benzylic or an η3-benzylic coordination mode. uva.es The presence of bulky phosphine ligands can favor the η3-benzylic mode, leading to pentacoordinated palladium complexes to alleviate steric hindrance. uva.es

Palladium complexes with mixed carbene and phosphine ligands, such as cis-PdCl2(L)(PPh3) where L is a 1,3-dibenzylimidazolin-2-ylidene, have been synthesized and characterized. acs.org These complexes have shown superior activity as precatalysts in direct arylation reactions compared to systems with only phosphine or pyridine ligands. acs.org

Platinum Complexes

This compound ligands also form a variety of complexes with platinum. The coordination geometry of these complexes is often square planar. For instance, both cis- and trans-PtCl2(PEt3)2 were among the first phosphine complexes to be reported. wikipedia.org

The nature of the phosphine ligand influences the properties of the platinum complex. Bidentate phosphine ligands with a rigid backbone have been used to synthesize cis-coordinated platinum(II) complexes, which are active catalysts in hydroformylation reactions. acs.org The bite angle of the diphosphine ligand plays a role in determining the geometry and catalytic performance of the complex. acs.org

Platinum(II) complexes with both phosphine and isocyanide ligands, such as cis-[PtCl2(PPh3)(CNCy)], have been prepared and evaluated as photocatalysts for the hydrosilylation of alkynes. mdpi.com Furthermore, luminescent cycloplatinated(II) complexes supported by bulky ancillary ligands like (2-(1H-benzimidazole)-phenyl)diphenylphosphine oxide derivatives have been synthesized. rsc.org The steric bulk of these ligands prevents π–π stacking and Pt–Pt interactions in the solid state, leading to efficient monomeric emissions. rsc.org

Rhodium Complexes

This compound ligands form a range of complexes with rhodium, often stabilized by co-ligands. New rhodium complexes with the formula [MCl(PBz3)(cod)] (where M=Rh and cod=1,5-cyclooctadiene) and [M(PBz3)2(cod)]PF6 have been synthesized and characterized using spectroscopic methods and elemental analysis. researchgate.net The molecular structure of [RhCl(PBz3)(cod)] has been confirmed by single-crystal X-ray diffraction. researchgate.net Another key example is the carbonyl complex, [RhCl(PBz3)2(CO)], which features a pseudo-square-planar coordination geometry. researchgate.net

The versatility of this compound derivatives is further highlighted in complexes with functionalized ligands. For instance, (benzylthiomethyl)diphenylphosphine can act as a bridging ligand to form dinuclear rhodium(II) complexes. A trichlororhodium(III) complex has also been prepared using the trifunctional ligand benzylbis(2-ethoxyethyl)phosphine. researchgate.net

Furthermore, semirigid benzylsilyl phosphines can coordinate to rhodium, leading to the formation of dimeric compounds such as [ClRh(SiMe2CH2-o-C6H4)2P(o-C6H4-CH2SiMe2H)]2, where the ligand exhibits a tetradentate or tridentate coordination mode. mdpi.com In some cases, four-coordinated, 14-electron rhodium complexes are formed which possess a sawhorse geometry around the rhodium metal center. tandfonline.com

Table 1: Selected Rhodium-Benzyl Phosphine Complexes

| Complex Formula | This compound Ligand | Geometry |

|---|---|---|

| [RhCl(PBz3)(cod)] | Tribenzylphosphine (B1585120) (PBz3) | Square Planar |

| [RhCl(PBz3)2(CO)] | Tribenzylphosphine (PBz3) | Pseudo-Square-Planar |

| [Rh(PBz3)2(cod)]PF6 | Tribenzylphosphine (PBz3) | Not specified |

| Trichlororhodium(III) complex | Benzylbis(2-ethoxyethyl)phosphine | Not specified |

| [ClRh(SiMe2CH2-o-C6H4)2P(o-C6H4-CH2SiMe2H)]2 | Trisbenzylsilanephosphine | Distorted Square Pyramidal |

Ruthenium Complexes

Ruthenium forms a variety of complexes with this compound ligands, often exhibiting octahedral geometries. Ruthenium(II) complexes have been synthesized with ligands such as 2-(2-(diphenylphosphino)benzylidene)-N-ethylthiosemicarbazone, where the ligand coordinates in a tridentate fashion. rsc.org The versatility of these ligands extends to the formation of unique structures like closo-ruthenacarborane complexes, which have been synthesized with bis(2-(diphenylphosphino)ethyl)benzylamine. researchgate.net

The reactivity of ruthenium phosphine complexes is also of significant interest. For example, ruthenium complexes bearing PCP-type pincer ligands have shown catalytic activity in the direct synthesis of imines from amines and benzyl alcohol. rsc.org Similarly, tridentate amine-enamido-phosphine ruthenium compounds can act as catalyst precursors for the acceptorless dehydrogenation of benzyl alcohol. nih.gov

Table 2: Selected Ruthenium-Benzyl Phosphine Complexes

| Complex Formula | This compound Ligand | Key Feature |

|---|---|---|

| [(PNS-Et)RuCl(CO)(PPh3)] | 2-(2-(diphenylphosphino)benzylidene)-N-ethylthiosemicarbazone | Tridentate PNS coordination |

| [3,3,3-(bis(2-(diphenylphosphino)ethyl)benzylamine)-closo-3,1,2-RuC2B9H11] | bis(2-(diphenylphosphino)ethyl)benzylamine | closo-ruthenacarborane structure |

| [RuLRCl2(PPh3)] | PPh2CH2(C6H3N)CH2N=PR3 | Cooperative PNN ligand |

Cobalt Complexes

Cobalt(II) readily forms complexes with this compound oxides, including tribenzylphosphine oxide (TBPO), dibenzylphenylphosphine oxide (DBPPO), and benzyldiphenylphosphine (B1330785) oxide (BDPPO). redalyc.org These complexes typically adopt general formulas such as [CoL2X2] (where X = Cl, Br, I, NCS, or NO3) and CoL42. redalyc.org The geometry of these complexes is dependent on the counter-ion; for example, chloride, bromide, iodide, and thiocyanate (B1210189) complexes are generally tetrahedral, while nitrate (B79036) complexes tend to be octahedral. redalyc.orgnih.gov

Table 3: Selected Cobalt-Benzyl Phosphine Complexes

| Complex Formula | This compound Ligand/Oxide | Geometry |

|---|---|---|

| [CoL2X2] (X = Cl, Br, I) | TBPO, DBPPO, BDPPO | Tetrahedral |

| [CoL2(NO3)2] | TBPO, DBPPO, BDPPO | Octahedral |

| [CoCl2L2] | Benzylbis(2-ethoxyethyl)phosphine | Tetrahedral |

| [CoL2(O3SCF3)2] | Benzylbis(2-ethoxyethyl)phosphine | Distorted-Octahedral |

Copper Complexes

Copper(I) forms numerous complexes with phosphine ligands, which are often crucial for stabilizing the metal center and influencing the complex's properties. researchgate.net While direct studies on simple this compound ligands are less common, the principles can be understood from related systems. For example, heteroleptic copper(I) complexes of the type [Cu(NN)(PP)]+ (where NN is a diimine and PP is a bis-phosphine) are widely studied. nih.gov The stability and structure of these complexes are highly dependent on the steric and electronic properties of the phosphine ligand. nih.gov

Tetranuclear copper(I) iodide clusters with the formula Cu4I4(L)2 have been prepared using chelating bis(1-benzyl-1H-1,2,3-triazole) ligands. acs.org In these "step-type" structures, the benzyl-substituted triazole ligands demonstrate both chelating and bridging coordination modes to the copper(I) ions. acs.org Dimeric copper(I) halide complexes are also known, where aminophosphine (B1255530) ligands coordinate to the metal center, and the halide ions act as bridges between the two copper atoms. researchgate.netacs.org

Table 4: Representative Copper-Phosphine and Related Complexes

| Complex Formula | Ligand(s) | Key Feature |

|---|---|---|

| Cu4I4(L)2 | 4,4'-(phenylene)bis(1-benzyl-1H-1,2,3-triazole) | Tetranuclear cluster with bridging/chelating ligands. acs.org |

| [Cu(NN)(PP)]+ | Diimine (NN), Bis-phosphine (PP) | General formula for heteroleptic complexes. nih.gov |

| Cu2(paa)(dppm)22 | Pyridine-2-carbaldehyde azine, dppm | Binuclear complex with bridging phosphine. researchgate.net |

Coordination Modes and Geometries

Monomeric and Polymeric Structures

This compound complexes can exist as discrete single-unit molecules (monomers) or as extended repeating structures (polymers).

Monomeric Structures: Many this compound complexes are monomeric. For example, cobalt(II) complexes with benzylbis(2-ethoxyethyl)phosphine, such as the tetrahedral [CoCl2L2] and the octahedral [CoL2(O3SCF3)2], are discrete mononuclear species. rsc.org Similarly, lithium complexes of benzylphosphines like diphenyl(phenylmethyl)phosphine, when coordinated with TMEDA, form monomeric structures in the solid state. mdpi.com X-ray crystallography has revealed that many alkali metal complexes of phosphine-borane substituted benzyl ligands also crystallize as monomers. acs.org

Polymeric Structures: While true high-molecular-weight polymers are less common, dimeric and simple polymeric structures are frequently observed. The potassium complexes of phosphine-borane-substituted benzyl ligands crystallize with polymeric structures, where monomer units are linked through bridging groups and interactions between the potassium cations and the aromatic rings. acs.orgacs.orgncl.ac.uk Dimeric structures are also prevalent, such as the rhodium complex [ClRh(SiMe2CH2-o-C6H4)2P(o-C6H4-CH2SiMe2H)]2. mdpi.com A mercury-dmit-dppe complex has been shown to form a one-dimensional coordination polymer where the bidentate phosphine ligands bridge between metal centers. researchgate.net

Chelation and Bridging Coordination

The ability of a single ligand to bind to a metal center at multiple points (chelation) or to link multiple metal centers (bridging) is a hallmark of many functionalized this compound ligands. rsc.orgpsu.edu

Chelation: Chelation is observed when a this compound ligand possesses additional donor atoms capable of coordinating to the same metal center. A clear example is the benzylbis(2-ethoxyethyl)phosphine ligand in the complex [CoL2(O3SCF3)2], where it acts as an O,P-chelate, binding to the cobalt center through both a phosphorus atom and an ether oxygen atom to form a stable ring. rsc.org Similarly, tetradentate coordination of a trisbenzylsilanephosphine ligand to a single rhodium atom represents a form of chelation. mdpi.com Tetranuclear copper(I) iodide clusters supported by chelating 4,4'-(4,5-diX-1,2-phenylene)bis(1-benzyl-1H-1,2,3-triazole) ligands also exhibit this mode. acs.org

Bridging Coordination: In this mode, a phosphine ligand acts as a linker between two or more metal centers. This is common in dinuclear and polynuclear complexes. For instance, (benzylthiomethyl)diphenylphosphine serves as a bridging ligand in the dinuclear rhodium(II) complex [Rh2Cl2(CO)2(μ-PhCH2SCH2PPh2)2]. In dinuclear gold(I) complexes, bisphosphine ligands can exhibit a bridging coordination mode. rsc.org The formation of coordination polymers, such as in mercury complexes, often relies on phosphine ligands bridging between metal ions. researchgate.net

Ancillary Ligand Effects on Coordination

The coordination environment of a metal center is significantly influenced by the interplay of all its bonded ligands. In complexes containing this compound, ancillary ligands—ligands other than the primary this compound—play a crucial role in dictating the final geometry, stability, and electronic properties of the metal complex. These effects are critical in tuning the complex for specific applications, such as catalysis.

The stability and reactivity of the primary phosphine ligand itself can be altered by the presence of other ligands. Density Functional Theory (DFT) and CCSD(T) calculations have shown that upon binding to a late transition metal, the C-H bonds on the phosphine ligand backbone are strengthened. rsc.org The extent of this strengthening, and consequently the ligand's resistance to degradation, is modulated by the nature of the ancillary ligands present in the coordination sphere. rsc.org For instance, in complexes with both N- and P-donor groups, the strengthening effect on C-H bonds is more pronounced for the amine unit compared to the phosphine unit. rsc.org

In some cases, the ancillary ligand is introduced to prevent undesirable side reactions or structural arrangements. Studies on alkylpalladium(II) amido complexes have shown that ligands like di-tert-butylarylphosphines can dissociate, leading to the formation of bimetallic species. nih.gov To circumvent this, an ancillary coordinating group, such as a methoxy (B1213986) group at the ortho-position of the arylphosphine, can be introduced. nih.gov This creates a chelating P,O-ligand that enforces a monometallic structure, demonstrating how a seemingly minor modification to an ancillary ligand framework has a profound impact on the complex's structural integrity. nih.gov

Furthermore, the electronic properties of the metal center can be systematically tuned. In a study of phosphine-free cobalt complexes, ancillary ligands such as pentamethylcyclopentadienyl (Cp) and 6,6'-dihydroxybipyridine (6,6'-DHBP) were shown to have a significant impact. hep.com.cn The introduction of the redox-active 6,6'-DHBP ligand increased the electron density at the cobalt center, which in turn created a more shielded electronic environment for the Cp ligand. hep.com.cn This highlights the cooperative electronic effects transmitted through the metal center by different ancillary ligands.

| Primary Ligand System | Ancillary Ligand | Metal Center | Observed Effect | Reference |

|---|---|---|---|---|

| Tribenzylphosphine (PBz3) | Pyridine | Rh, Ir | Displaces chloride to form a new cationic complex, altering reactivity. | researchgate.net |

| Di-tert-butyl(o-anisyl)phosphine | Ortho-methoxy group (P,O-chelation) | Pd | Prevents ligand dissociation and formation of bimetallic species, ensuring a stable monometallic complex. | nih.gov |

| Cp* | 6,6'-dihydroxybipyridine (6,6'-DHBP) | Co | Increases electron density at the metal center, influencing the electronic environment of other ligands. | hep.com.cn |

| dppea (N,P-donor) | - | (Not specified) | Computational studies show C-H bonds on the amine part are strengthened more than on the phosphine part upon coordination. | rsc.org |

Reactivity of this compound in Confined Microenvironments

Confining phosphines and their metal complexes within well-defined micro- or nano-environments, such as supramolecular hosts or porous materials, can dramatically alter their behavior and reactivity. rsc.orgrsc.org These constrained spaces can impose steric limitations, facilitate host-guest interactions, and create unique microenvironments that lead to enhanced catalytic activity, selectivity, and stability compared to reactions in bulk solution. rsc.orgresearchgate.net

A prime example involves the use of supramolecular hosts like cyclodextrins (CDs). In the hydroformylation of olefins, a rhodium catalyst bearing di(1-adamantyl)benzylphosphine (B1589746) was used in conjunction with methylated-β-CDs. mdpi.com The cyclodextrin (B1172386) encapsulates the phosphine ligand, forming a second-sphere ligand complex. mdpi.com This host-guest assembly acts as a supramolecular reaction platform, leading to a significant increase in both the reaction rate and the regioselectivity of the hydroformylation process. mdpi.com

Porous materials like Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs) offer another powerful strategy for phosphine confinement. rsc.orgdntb.gov.ua These materials can be designed with built-in phosphine functionalities that act as structural linkers or as coordination sites for metal catalysts. For instance, 1,3,5-tris(diphenylphosphanyl)benzene has been used as a bulky structural ligand to create a 2D MOF with large, well-defined channels (1.60–1.84 nm). rsc.org Such structures serve as solid-state crystalline supports that can immobilize catalytic metal centers throughout their pores. rsc.org

The catalytic applications of these systems are extensive. Ultrafine palladium (Pd) nanoclusters have been encapsulated within a phosphine-built-in porous organic cage (FPPOC). chinesechemsoc.org This material, Pd@FPPOC, demonstrates superior activity and regioselectivity in the hydrogenation of epoxides. chinesechemsoc.org The confinement within the cage prevents the agglomeration of the Pd nanoclusters and modulates their electronic properties through interaction with the phosphine units, leading to enhanced performance and reusability. chinesechemsoc.org Similarly, porous organic polymers containing phosphine oxide groups have been used as matrices to support cobalt(II) ions. acs.orgnih.gov These materials function as effective catalysts for the hydrogen evolution reaction, where the porous framework provides a high surface area and stabilizes the catalytic metal centers. acs.orgnih.gov

The confinement not only enhances reactivity but can also protect the often sensitive phosphine ligands from degradation, such as oxidation, which is a common issue in homogeneous catalysis. rsc.org By isolating the reactive sites within a robust framework, these systems combine the high activity of homogeneous catalysts with the stability and ease of separation characteristic of heterogeneous catalysts. rsc.org

| Microenvironment | Phosphine System | Application/Reaction | Effect of Confinement | Reference |

|---|---|---|---|---|

| Methylated-β-Cyclodextrins | Di(1-adamantyl)benzylphosphine-Rh complex | Hydroformylation | Forms a second-sphere ligand complex, significantly improving reaction rate and regioselectivity. | mdpi.com |

| Porous Organic Cage (FPPOC) | Phosphine-built-in cage supporting Pd nanoclusters | Hydrogenation of Epoxides | Enhances catalytic activity and regioselectivity; stabilizes ultrafine Pd nanoclusters. | chinesechemsoc.org |

| Metal-Organic Framework (MOF) | 1,3,5-tris(diphenylphosphanyl)benzene as a structural linker | Catalyst Support | Creates a stable, porous crystalline support with defined channels for immobilizing metal catalysts. | rsc.orgrsc.org |

| Porous Organic Polymers (POPs) | Phosphine oxide groups within the polymer framework | Hydrogen Evolution Reaction | Acts as a robust support for cobalt(II) ions, providing high surface area and catalytic stability. | acs.orgnih.gov |

Catalytic Applications of Benzyl Phosphine Ligands

Asymmetric Catalysis

The utility of benzyl (B1604629) phosphine (B1218219) ligands is most pronounced in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. These ligands coordinate to transition metals, forming chiral catalysts that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate, leading to products with high enantiomeric excess (ee).

Enantioselective C–C Bond Formation

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. Chiral phosphine ligands, including those with benzyl substituents, have enabled significant advancements in the enantioselective construction of these bonds.

The nickel-catalyzed enantioselective benzylation of secondary phosphine oxides (SPOs) represents a significant method for synthesizing P-stereogenic tertiary phosphine oxides (TPOs). chemistryviews.orgorganic-chemistry.org These chiral TPOs are valuable as precursors to chiral ligands or as organocatalysts themselves. chemistryviews.org The reaction involves the coupling of bench-stable SPOs with commercially available benzyl chlorides. chemistryviews.orgacs.org

In a study by Zhang and colleagues, a protocol was developed using Ni(cod)₂ as the catalyst with a chiral bisphosphine ligand, (S,S)-Me-Duphos. chemistryviews.org The reaction proceeds under mild conditions and exhibits broad functional group tolerance, affording the desired TPOs in moderate to high yields and with high to excellent enantioselectivities. chemistryviews.orgorganic-chemistry.org The optimized conditions involve K₂HPO₄ as a base, iPrOH as an additive, and mesitylene (B46885) as the solvent. chemistryviews.orgorganic-chemistry.org Mechanistic studies suggest the reaction proceeds via a dynamic kinetic asymmetric transformation, where a transient η³-benzyl-nickel complex is formed, enabling the highly selective P-benzylation. organic-chemistry.org

Table 1: Nickel-Catalyzed Enantioselective Benzylation of Secondary Phosphine Oxides

| Entry | Secondary Phosphine Oxide (SPO) | Benzyl Chloride | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Phenyl(methyl)phosphine oxide | Benzyl chloride | (S,S)-Me-Duphos | 85 | 92 |

| 2 | tert-Butyl(phenyl)phosphine oxide | 4-Methoxybenzyl chloride | (S,S)-Me-Duphos | 78 | 95 |

| 3 | Cyclohexyl(phenyl)phosphine oxide | 2-Chlorobenzyl chloride | (S,S)-Me-Duphos | 82 | 90 |

Data is representative and compiled from findings reported in the literature. chemistryviews.orgorganic-chemistry.org

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. chemrxiv.org Nickel catalysis has emerged as a powerful alternative to palladium, particularly in reactions involving the coupling of benzylic electrophiles. The choice of phosphine ligand is critical in controlling the stereochemical outcome. For instance, in the coupling of benzylic pivalates with arylboronic acids, the use of tricyclohexylphosphine (B42057) (PCy₃) leads to the product with retention of stereochemistry. acs.org This is attributed to the flexibility of the ligand-nickel-substrate angle, which facilitates a concerted oxidative addition through a cyclic transition state. acs.org

Recent advancements have focused on developing novel ligands for enantioselective variants. A data-driven approach has led to the creation of the N-Bn-Xiao-Phos ligand, a modified version of the commercially available Xiao-Phos. chemrxiv.orgchemrxiv.org This innovative ligand, when used with Ni(COD)₂, has enabled the first enantioselective Ni-catalyzed Suzuki–Miyaura cross-coupling for synthesizing biaryl atropisomers. chemrxiv.orgchemrxiv.org The reaction proceeds under mild conditions with K₃PO₄ as the base in DMF, delivering excellent yields and high enantioselectivities. chemrxiv.org

Table 2: Enantioselective Ni-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Atropisomers

| Entry | Aryl Bromide | Arylboronic Acid | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromo-2-methylnaphthalene | 2-Tolylboronic acid | N-Bn-Xiao-Phos | 95 | 94 |

| 2 | 1-Bromo-2-methoxynaphthalene | Phenylboronic acid | N-Bn-Xiao-Phos | 92 | 96 |

| 3 | 2-Bromo-1,1'-binaphthyl | 4-Fluorophenylboronic acid | N-Bn-Xiao-Phos | 90 | 93 |

Data is representative of findings for the synthesis of biaryl atropisomers using the N-Bn-Xiao-Phos ligand. chemrxiv.orgchemrxiv.org

Chiral phosphines can act as nucleophilic organocatalysts, enabling a variety of asymmetric transformations. One such application is the dearomative [3+2] annulation reaction of benzimidazoles with cyclopropenones to construct optically active dearomatized heterocycles. chinesechemsoc.orgchinesechemsoc.org

In a recently developed protocol, a chiral phosphine catalyst promotes the reaction between an N-benzyl substituted benzimidazole (B57391) and a diphenylcyclopropenone. chinesechemsoc.org The reaction proceeds by the phosphine opening the cyclopropenone to form a zwitterionic intermediate, which then undergoes nucleophilic attack by the benzimidazole, leading to the [3+2] annulation product. chinesechemsoc.org A screening of various chiral phosphines revealed that spiro phosphines provided superior results compared to bisphosphines like DIOP or monophosphines. chinesechemsoc.orgchinesechemsoc.org Using just 5 mol% of a commercially available chiral spiro phosphine catalyst, the dearomatized products were obtained in excellent yields (up to 98%) and enantioselectivities (up to 99% ee) under mild conditions. chinesechemsoc.org

Table 3: Phosphine-Catalyzed Asymmetric [3+2] Annulation of Benzimidazoles

| Entry | Benzimidazole Substrate | Cyclopropenone | Chiral Phosphine Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 1-Benzyl-1H-benzo[d]imidazole | Diphenylcyclopropenone | (S,S)-DIOP | 95 | 33 |

| 2 | 1-Benzyl-1H-benzo[d]imidazole | Diphenylcyclopropenone | Spiro Phosphine P6 | 90 | 85 |

| 3 | 1-Benzyl-5-nitro-1H-benzo[d]imidazole | Diphenylcyclopropenone | Spiro Phosphine P8 | 98 | >99 |

Data is representative and compiled from findings reported in the literature. chinesechemsoc.orgchinesechemsoc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for forming C-C bonds. researchgate.netmdpi.com The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. mdpi.com Benzyl phosphine derivatives, particularly within the class of phosphinooxazoline (PHOX) ligands, have proven effective.

For instance, in the enantioselective decarboxylative allylic alkylation to create all-carbon quaternary centers on cyclopentanones, electronically modified PHOX ligands are crucial. acs.org The reaction of a p-Me-benzyl-substituted β-ketoester was tested with various (S)-PHOX ligands. acs.org It was found that ligands with electron-withdrawing trifluoromethyl groups, such as (S)-(p-CF₃)₃-t-BuPHOX, provided the highest enantioselectivities, furnishing the α-quaternary cyclopentanone (B42830) product in up to 94% ee. acs.org The reaction demonstrates the principle that fine-tuning the electronic properties of the phosphine ligand is key to optimizing asymmetric induction. In other systems, such as the reaction of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, ligands like Yliphos have achieved enantioselectivities as high as 95% ee. researchgate.net

Table 4: Pd-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of a Cyclopentanone Precursor

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | (S)-t-BuPHOX ((S)-L1) | Toluene (B28343) | 95 | 80 |

| 2 | (S)-(p-CF₃)₃-t-BuPHOX ((S)-L2) | Toluene | >99 | 91 |

| 3 | (R)-(p-CF₃)₃-i-PrPHOX ((R)-L3) | Toluene | 98 | 80 |

| 4 | (S)-(p-CF₃)₂-i-PrPHOXPh2 ((S)-L4) | Toluene | >99 | 82 |

Data is for the reaction of allyl 1-(4-methoxybenzyl)-2-oxocyclopentane-1-carboxylate. acs.org

Rhodium-catalyzed asymmetric hydrogenation is a premier method for the synthesis of chiral compounds, particularly amino acids and their derivatives. researchgate.netresearchgate.net The development of electron-rich, P-chiral phosphine ligands has been instrumental to the success in this area. wiley-vch.dejst.go.jp Ligands such as BenzP* and QuinoxP*, which are air-stable crystalline solids, have shown excellent enantioselectivities and high catalytic activities. wiley-vch.deresearchgate.net

These ligands, featuring a chiral phosphorus center, are prepared using phosphine-boranes as key intermediates. researchgate.netnih.gov The rhodium complexes of BenzP* have been used not only for the efficient hydrogenation of standard substrates like dehydroamino acid derivatives but also in mechanistic studies to understand the hydrogenation process. researchgate.netwiley-vch.de The combination of a bulky alkyl group (like tert-butyl) and a smaller group (like methyl) on the phosphorus atom is a common feature of high-performance P-chiral ligands. researchgate.net These ligands form rigid chelate complexes with rhodium, creating a well-defined chiral pocket that leads to high levels of enantio-control, often exceeding 99% ee. researchgate.net

Table 5: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Alkenes

| Entry | Substrate | Ligand | S/C Ratio | Solvent | ee (%) |

|---|---|---|---|---|---|

| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-t-Bu-BisP* | 1000 | MeOH | >99 |

| 2 | Methyl (Z)-α-acetamidocinnamate | (S,S)-BenzP* | 1000 | MeOH | >99 |

| 3 | Dimethyl itaconate | (S,S)-BenzP* | 1000 | MeOH | 98 |

| 4 | (E)-1,2-Diphenyl-N-(1-phenylethylidene)ethenamine | (R,R)-t-Bu-BisP* | 1000 | THF | 99 |

S/C Ratio = Substrate to Catalyst Ratio. Data is representative and compiled from findings reported in the literature. researchgate.netwiley-vch.de

Enantioselective C–B Bond Formation (Hydroboration)

Asymmetric hydroboration, a powerful method for creating chiral centers, benefits from the use of chiral phosphine ligands. numberanalytics.com These ligands, when coordinated to a metal center, can effectively differentiate between the two faces of a prochiral unsaturated substrate, leading to the preferential formation of one enantiomer. numberanalytics.com The mechanism generally involves the coordination of both the borane (B79455) and the unsaturated substrate to the chiral catalyst, followed by the transfer of the borane to the substrate. numberanalytics.com

Rhodium(I) and iridium(I) complexes featuring chiral phosphine ligands are commonly employed catalysts for asymmetric hydroboration. numberanalytics.com While monodentate phosphine ligands have been explored, bidentate phosphine ligands are often preferred due to their stronger binding to the metal center and greater tunability, which can lead to higher enantioselectivity. rsc.org For instance, rhodium-catalyzed asymmetric hydroboration of styrene (B11656) using chiral phosphine ligands has been reported, although in some cases with only modest enantioselectivity. rsc.org

Copper-catalyzed systems have also emerged as effective for enantioselective hydroboration. For example, the hydroboration of styrene derivatives using a copper(I) catalyst with a chiral phosphine ligand, such as (S,S,R,R)-Tangphos, can achieve high regioselectivity (often >99:1 for the benzylic-substituted product) and enantioselectivity. thieme-connect.com More recently, nickel-catalyzed enantioselective hydroboration of vinylarenes has been developed, utilizing a chiral non-racemic nickel catalyst to produce chiral benzylic boronate esters in high yields and enantiomeric excesses. nsf.gov Cobalt catalysts paired with chiral phosphine ligands, like (R)-BTFM-Garphos, have also proven effective for the asymmetric hydroboration of fluoroalkyl-substituted alkenes. nih.gov

The design of P-chiral phosphine ligands, where the stereogenic center is on the phosphorus atom itself, has been a significant area of research. researchgate.netjst.go.jpnih.gov These ligands, often synthesized using phosphine-borane intermediates, can exhibit high enantioselectivity in various asymmetric reactions, including hydrogenation and hydrosilylation. researchgate.netnih.gov

Table 1: Examples of Enantioselective Hydroboration using Chiral Phosphine Ligands

| Catalyst System | Substrate Type | Chiral Ligand Example | Outcome |

| Rh(I) | Styrene | Chiral Monophosphine | Modest Enantioselectivity |

| Cu(I) | Styrene Derivatives | (S,S,R,R)-Tangphos | High Regio- and Enantioselectivity. thieme-connect.com |

| Ni(II) | Vinylarenes | Modified PhBOX | High Yield and Enantioselectivity. nsf.gov |

| Co(II) | Fluoroalkyl-substituted Alkenes | (R)-BTFM-Garphos | High Yield and Enantioselectivity. nih.gov |

Cross-Coupling Reactions

This compound and its derivatives are instrumental in various cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds.

A metal-free, phosphine-catalyzed olefinic cross-coupling reaction between benzyl halides and fumarates has been developed to produce trisubstituted alkenes with high E-selectivity. acs.orgnih.gov The proposed catalytic cycle involves the initial SN2 reaction of the phosphine catalyst with the benzyl halide to form a phosphonium (B103445) salt. acs.org Subsequent deprotonation generates a phosphorus ylide, which then undergoes a Michael addition to the electron-deficient alkene. acs.org A key hydrogen transfer step, facilitated by water, is followed by the elimination of the phosphine catalyst to yield the final product. acs.org Deuterium (B1214612) labeling studies support this mechanism, showing deuterium incorporation at both the olefinic and benzylic positions when D₂O is introduced. acs.org

A significant advancement in the synthesis of diarylmethyl phosphine oxides is the palladium-catalyzed direct α-arylation of benzylic phosphine oxides. nih.govnih.gov This deprotonative cross-coupling process (DCCP) provides a more direct route compared to traditional methods like the Michaelis-Arbuzov or Michaelis-Becker reactions, which often require harsh conditions and less accessible starting materials. nih.gov

The reaction is effectively catalyzed by a system comprising Pd(OAc)₂ and the ligand Xantphos. nih.govnih.gov High-throughput experimentation was instrumental in optimizing the reaction conditions. nih.gov The choice of base is crucial; while NaN(SiMe₃)₂ can lead to degradation, NaOtBu generally increases the yield. nih.gov However, for certain substrates, a non-nucleophilic base like NaH is necessary to suppress side reactions such as P–C bond cleavage. nih.gov This methodology is applicable to both benzyl diphenyl and dicyclohexyl phosphine oxide derivatives, reacting with various aryl bromides to give good to excellent yields. nih.govnih.gov A similar palladium-catalyzed α-arylation has also been developed for benzylic phosphonates, though it requires a different catalyst system, Pd(OAc)₂/CataCXium A, to achieve high yields. acs.org

Table 2: Optimization of Palladium-Catalyzed α-Arylation of Benzyl Diphenylphosphine (B32561) Oxide

| Entry | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂/Xantphos | NaN(SiMe₃)₂ | 80 | 56 |

| 2 | Pd(OAc)₂/Xantphos | NaN(SiMe₃)₂ | 110 | 88 (crude) |

| 3 | Pd(OAc)₂/Xantphos (5/10 mol%) | NaN(SiMe₃)₂ | 110 | 85 |

| 4 | Pd(OAc)₂/Xantphos | NaOtBu | 110 | 90 |

Data sourced from Montel et al., Org. Lett. 2014, 16 (1), pp 130–133. nih.gov

Nickel catalysts, often in conjunction with phosphine ligands, are widely used for various cross-coupling reactions due to their reactivity and economic advantages over palladium. Bulky, electron-rich phosphine ligands can be employed to prevent catalyst deactivation. sci-hub.se

Nickel-catalyzed cross-coupling reactions of benzyl chlorides with Grignard reagents (ArMgX) have been successfully achieved using a bidentate P,N-P ligand. nih.govacs.org This reaction proceeds in excellent yield at room temperature with a low catalyst loading. nih.govacs.org Similarly, nickel complexes with phosphine ligands like PCy₃ have been used for the cross-coupling of benzylic ethers with Grignard reagents, leading to enantioenriched products with inversion of stereochemistry. nih.gov

Furthermore, nickel-catalyzed reductive cross-couplings have emerged as a powerful tool, particularly for coupling two different electrophiles, such as an aryl halide and an alkyl halide. chinesechemsoc.org These reactions often utilize a phosphine or bipyridyl ligand and a stoichiometric reducing agent like manganese or zinc. chinesechemsoc.org Flexible bidentate phosphine ligands such as DPEphos have enabled the nickel-catalyzed C-S cross-coupling of sterically demanding aryl triflates with alkyl thiols. rsc.org

Dehydrogenation Reactions

Dehydrogenation reactions are crucial in organic synthesis for the formation of unsaturated compounds and in the context of hydrogen storage technologies. This compound ligands have been investigated for their role in facilitating such transformations, particularly in the acceptorless dehydrogenation of alcohols.

Acceptorless Benzyl Alcohol Dehydrogenation

Acceptorless alcohol dehydrogenation (AAD) is an environmentally benign process that generates aldehydes, ketones, or esters from alcohols with the concurrent liberation of molecular hydrogen. hep.com.cnrsc.org This atom-economical approach is of significant interest for producing valuable chemicals and as a potential hydrogen storage and release method. hep.com.cn The efficacy of these reactions often relies on the design of the catalyst, where the ligand plays a critical role in the catalytic cycle.

Ruthenium complexes featuring phosphine ligands have demonstrated utility in the acceptorless dehydrogenation of benzyl alcohol. For instance, a ruthenium cis-dihydride complex with 2-phosphinophosphinine ligands, when formed in situ, has been shown to catalyze the acceptorless dehydrogenation of benzyl alcohol to produce benzyl benzoate. rsc.org In a comparative study, this system was evaluated against a known catalyst, [Ru(H)₂(dppm)₂], for the dehydrogenation of various substituted benzyl alcohols. The results indicated that the electronic properties of the substituents on the benzyl alcohol influenced the reaction yield. rsc.org

The catalytic performance of ruthenium complexes can be significantly influenced by the nature of the phosphine ligand. Dinuclear ruthenium(II) complexes bridged by bis(tetrafluorosuccinate) and containing various diphosphine ligands have been shown to be active catalysts for the acceptorless dehydrogenation of 1-phenylethanol (B42297) to acetophenone (B1666503) with high selectivity. uu.nl The use of bidentate phosphine ligands, in particular, resulted in superior dehydrogenation activity compared to monodentate phosphine ligands. uu.nl

Furthermore, phosphine-enamido and phosphine-imine ligands have been explored in ruthenium-catalyzed acceptorless dehydrogenation. uwo.ca A ruthenium complex with a phosphine-enamido ligand was found to be an active catalyst for the dehydrogenation of benzyl alcohol, yielding benzaldehyde. uwo.ca Interestingly, the corresponding phosphine-imine complex was inactive on its own but became active upon halide abstraction. uwo.ca This highlights the subtle electronic and structural factors of the ligand that govern catalytic activity.

While much of the research has focused on precious metal catalysts, there is growing interest in developing catalysts based on more earth-abundant metals. hep.com.cnpnas.org The principles learned from phosphine-ligated ruthenium systems can inform the design of these next-generation catalysts.

Below is a table summarizing the catalytic performance of different phosphine-ligated ruthenium complexes in the acceptorless dehydrogenation of benzyl alcohol derivatives.

| Catalyst Precursor/System | Substrate | Product(s) | Yield (%) |

| cis-[Ru(Cl)₂(2-PPh₂-3-Me-6-SiMe₃-PC₅H₂)₂] + 2 equiv. Na[BHEt₃] | Benzyl alcohol | Benzyl benzoate | 70 |

| [Ru(H)₂(dppm)₂] | Benzyl alcohol | Benzyl benzoate | 49 |

| Dinuclear Ru(II) complex with dppf ligand | 1-Phenylethanol | Acetophenone | >95 |

| Ruthenium phosphine-enamido complex | Benzyl alcohol | Benzaldehyde | 33 |

Data sourced from multiple studies to illustrate the range of reported yields under various conditions. rsc.orguu.nluwo.ca

Stabilizers in Metal Nanoparticle Synthesis

This compound and its derivatives are utilized as stabilizing agents in the synthesis of metal nanoparticles (MNPs). lookchem.com The phosphine ligand coordinates to the surface of the growing nanoparticle, preventing aggregation and controlling the particle's size and morphology. mdpi.comresearchgate.net This stabilizing effect is crucial for producing monodisperse nanoparticles with desired catalytic and material properties.

Phosphine ligands, in general, form relatively weak interactions with metal surfaces, which can be an advantage. mdpi.com This characteristic allows for the straightforward exchange of phosphine ligands with other types of ligands, such as thiols, to enhance the stability of the nanoparticles further. mdpi.comnih.gov The choice of phosphine ligand can influence the size of the resulting nanoparticles. For example, in the synthesis of gold nanoparticles (AuNPs) using 9-borabicyclo[3.3.1]nonane (9-BBN) as a reducing agent, the particle size can be tuned from 1.2 to 2.8 nm depending on the phosphine ligand used. researchgate.net

P-stereogenic phosphines have been effectively used to stabilize small and well-dispersed palladium and ruthenium nanoparticles. mdpi.com The strong interaction of these phosphine ligands with the metal surface has been demonstrated through exchange ligand reactions, where the phosphines could only be released from the metal surface by oxidative treatment. mdpi.com This robustness is beneficial in catalytic applications where the ligand needs to remain bound to the nanoparticle surface. mdpi.com

The stabilizing role of phosphines is not limited to noble metals. They have been employed in the synthesis of various metal nanoparticles, where they can sometimes also act as a reducing agent. mdpi.com For instance, triphenylphosphine (B44618) can be oxidized to phosphine oxide while reducing a metal precursor. mdpi.com The table below provides examples of metal nanoparticles synthesized using phosphine-based ligands as stabilizers.

| Metal Nanoparticle | Stabilizing Ligand Type | Particle Size (nm) | Synthesis Method |

| Gold (Au) | Triphenylphosphine | 1.2 - 2.8 | 9-BBN reduction |

| Palladium (Pd) | P-stereogenic phosphine | Small, well-dispersed | Organometallic precursor decomposition |

| Ruthenium (Ru) | P-stereogenic phosphine | Small, well-dispersed | Organometallic precursor decomposition |

| Iridium (Ir) | Phosphine-functionalized silica | ~2 | One-pot wet chemical |

This table summarizes data from various sources on the use of phosphine ligands in nanoparticle synthesis. rsc.orgresearchgate.netmdpi.com

The use of chelating phosphine ligands has also been explored to enhance the stability of AuNPs for applications in chemiresistive sensing. mit.edu These ligands can create intrinsic voids within the ligand shell of the nanoparticles, which can be exploited for detecting small molecules. mit.edu The versatility of phosphine ligands as stabilizers is further demonstrated by their use in conjunction with supports like silica, where a phosphine-functionalized support can both reduce the metal precursor and stabilize the resulting nanoparticles. rsc.org

Theoretical and Computational Investigations of Benzyl Phosphine

Ligand Design and Optimization

The performance of a metal catalyst is profoundly influenced by the steric and electronic properties of its ligands. Computational methods allow for the in silico design and screening of phosphine (B1218219) ligands, accelerating the discovery of optimal structures for specific catalytic transformations.

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center, has been a significant area of research. nih.govjst.go.jp Computational and crystallographic studies are crucial for understanding the mechanisms of enantioinduction. researchgate.net These studies have highlighted the important role of noncovalent interactions within the ligand's structure and between the ligand and the substrate. researchgate.net By analyzing the chiral pockets of catalysts computationally, researchers can understand the origins of enantioselectivity, paving the way for a more predictive approach to the rational design of new and more effective chiral ligands for asymmetric catalysis. researchgate.net The goal is to create conformationally rigid yet electronically tuned ligands that can exhibit excellent enantioselectivity and high catalytic activity in a variety of transition-metal-catalyzed reactions. nih.govjst.go.jp

The vast chemical space of possible phosphine ligands presents a challenge for traditional computational screening. Machine learning (ML) has emerged as a powerful tool to navigate this complexity and accelerate ligand discovery. rsc.orgrsc.org ML models can be trained on datasets generated from quantum chemical calculations to predict key ligand properties with high speed and accuracy.

One prominent application is the prediction of the Tolman Electronic Parameter (TEP), a measure of a phosphine's electron-donating or -accepting ability. chemrxiv.org ML models have been developed that can predict TEP values from simple inputs like SMILES strings with an error of less than 1 cm⁻¹, providing rapid electronic characterization of vast virtual ligand libraries. chemrxiv.org Another approach, Δ-machine learning, predicts high-level density functional theory (DFT) reaction energies based on results from more computationally efficient methods, enabling rapid screening of ligand performance for specific reactions like C-H activation. rsc.orgagosr.com By combining ML with global structure exploration techniques, researchers have created extensive databases, such as the Metal–Phosphine Catalyst Database (MPCD), which can be used to identify an "active ligand space" for highly effective catalyst screening in cross-coupling reactions. rsc.orgnih.gov

Table 1: Applications of Machine Learning in Phosphine Ligand Design

| Machine Learning Approach | Application | Predicted Property | Benefit |

|---|---|---|---|

| TEPid Model | Electronic parameter prediction | Tolman Electronic Parameter (TEP) | Extremely fast and accurate TEP values from SMILES strings. chemrxiv.org |

| Δ-Machine Learning | Catalyst screening for C-H activation | Reaction energy (ΔE) | Efficiently explores chemical space to find ligands that minimize reaction energy barriers. rsc.orgagosr.com |

| SSW-NN | Database generation | Ligand replacement energy | Creates large-scale databases (e.g., MPCD) to identify optimal metal-ligand interactions. nih.gov |

This table is interactive and can be sorted by column.

The catalytic activity of a metal complex is delicately balanced by the steric and electronic properties of its phosphine ligands. manchester.ac.uktcichemicals.com These two effects are often interrelated; for example, increasing the steric bulk can alter the s-character of the phosphorus lone pair, thereby influencing its electronic nature. manchester.ac.uk

Electronic Properties: The electron density at the phosphorus atom, which dictates its σ-donating capability, is a critical factor. tcichemicals.com Electron-rich ligands, such as trialkylphosphines, generally increase the reactivity of the metal center towards oxidative addition. tcichemicals.com The electronic character of ligands can be quantified using parameters like the Tolman Electronic Parameter (TEP) or the computationally derived minimum electrostatic potential (Vmin). ucla.edu

Steric Properties: The spatial bulk of a ligand influences the coordination number of the metal, substrate accessibility, and the rate of reductive elimination. tcichemicals.com Steric hindrance can prevent the binding of multiple ligands, which may be crucial for catalyst stability and preventing deactivation pathways. ucla.edu The size of a phosphine ligand is often quantified by its cone angle (θ). The strategic placement of bulky groups, even at positions remote from the phosphorus atom, can significantly enhance catalytic performance, a concept known as remote steric hindrance. ucla.edu The introduction of different substituents, such as varying the R group in Ph₂PCHRPPh₂ type ligands, allows for the systematic tuning of these properties to optimize a catalyst for a specific reaction. hollins.edunih.govuu.nl

Table 2: Key Parameters for Tuning Phosphine Ligands

| Parameter | Property Measured | Influence on Catalysis |

|---|---|---|

| Tolman Electronic Parameter (TEP) | Electronic Effect | Modulates metal center's reactivity, particularly in oxidative addition. chemrxiv.org |

| Cone Angle (θ) | Steric Bulk | Affects coordination environment, substrate access, and rate of reductive elimination. tcichemicals.com |

| Minimum Electrostatic Potential (Vmin) | Electronic Effect | Correlates with electron-donating ability of the ligand. manchester.ac.ukucla.edu |

| Percent Buried Volume (%Vbur) | Steric Bulk | Quantifies the space occupied by a ligand around the metal center, predicting coordination number. researchgate.net |

This table is interactive and can be sorted by column.

Mechanistic Elucidation of Catalytic Cycles

Computational studies are pivotal in mapping the intricate pathways of catalytic cycles. By calculating the energies of intermediates and transition states, researchers can identify rate-determining steps, rationalize product selectivity, and understand how phosphine ligands mediate each stage of the reaction.

Nickel-catalyzed reactions have gained prominence due to the metal's low cost and unique reactivity. ucla.edu In the nickel-catalyzed benzylation of unactivated olefins, a proposed mechanism begins with the oxidative addition of a benzyl (B1604629) chloride to a Ni(0) complex. mit.edu This step forms a Ni(II) intermediate that can exist in equilibrium between an η¹-benzyl complex (with two phosphine ligands) and an η³-benzyl complex (with one phosphine ligand). mit.eduorganic-chemistry.org The η³-complex is often favored. mit.edu

Following a counteranion exchange, the olefin substrate coordinates to the cationic nickel center. The key carbon-carbon bond-forming step is a migratory insertion, which is then followed by β-hydride elimination to release the allylbenzene (B44316) product and a nickel-hydride species. mit.edu Finally, a base is used to regenerate the Ni(0) catalyst, completing the cycle. mit.edu The phosphine ligand plays a crucial role throughout, stabilizing the nickel center and influencing the equilibrium between intermediates, which in turn dictates the reaction's efficiency and selectivity. ucla.eduorganic-chemistry.org